molecular formula C14H16ClN3OS B11025334 2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11025334
M. Wt: 309.8 g/mol
InChI Key: CHZLBMGGEKLAIM-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic or basic conditions.

    Attachment of the Benzamide Group: The thiadiazole intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

Scientific Research Applications

2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide

Comparison

Compared to similar compounds, 2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the thiadiazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C14H16ClN3OS/c1-14(2,3)8-11-17-18-13(20-11)16-12(19)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,18,19)

InChI Key

CHZLBMGGEKLAIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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